3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone
Description
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-2-8-25-17-21-20-15(24-17)13-4-3-7-22(16(13)23)10-11-5-6-12(18)9-14(11)19/h2-7,9H,1,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXCPYFKNCMXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Compound Identification and Structural Characteristics
Chemical Identity
The target compound 3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a heterocyclic molecule containing multiple functional groups. It is registered with CAS number 477853-17-1 and has a molecular formula of C17H13Cl2N3O2S. The compound features a central 1,3,4-oxadiazole ring connected to a 2(1H)-pyridinone moiety at position 2 and an allylsulfanyl group at position 5. The pyridinone ring is further substituted with a 2,4-dichlorobenzyl group at the nitrogen position.
Structural Features and Nomenclature
This compound is also known by several synonyms including 1-[(2,4-dichlorophenyl)methyl]-3-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one and 1-[(2,4-dichlorophenyl)methyl]-3-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one. The structure contains four main components: the 1,3,4-oxadiazole heterocycle, the allylsulfanyl group, the 2(1H)-pyridinone ring, and the 2,4-dichlorobenzyl substituent. The molecular weight of this compound is 394.3 g/mol.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C17H13Cl2N3O2S |
| Molecular Weight | 394.3 g/mol |
| Physical State | Solid |
| CAS Number | 477853-17-1 |
| Purity Standard | >90% (typical for synthesis) |
| Structural Features | 1,3,4-oxadiazole ring, 2(1H)-pyridinone ring, allylsulfanyl group, 2,4-dichlorobenzyl group |
General Synthetic Approaches to 1,3,4-Oxadiazole Derivatives
Overview of 1,3,4-Oxadiazole Synthesis
The 1,3,4-oxadiazole ring system is a versatile heterocyclic scaffold that forms the core of numerous biologically active compounds. Various methods have been developed for the synthesis of substituted 1,3,4-oxadiazoles, with the most common approaches involving the cyclization of acylhydrazides, oxidative cyclization of hydrazones, and the use of orthoesters. Understanding these general approaches provides the foundation for developing specific methods for synthesizing our target compound.
Cyclization of Acylhydrazides
One of the most widely employed methods for constructing the 1,3,4-oxadiazole ring involves the cyclization of acylhydrazides. This approach typically begins with the conversion of carboxylic acids to corresponding acid chlorides, which are then reacted with hydrazine to form hydrazides. These hydrazides are subsequently acylated and cyclized to form the oxadiazole ring. This method is particularly valuable for introducing diverse substituents at positions 2 and 5 of the oxadiazole ring.
Solid-Phase and Microwave-Assisted Synthesis
Recent advances in synthetic methodologies have led to the development of solid-phase and microwave-assisted techniques for the synthesis of 1,3,4-oxadiazoles. These approaches offer significant advantages in terms of reaction efficiency, yield, and purity. In particular, microwave irradiation has been shown to dramatically reduce reaction times while maintaining or improving product yields. For example, solid-supported reactions conducted under microwave irradiation (75 W, 100–105 °C) have been successfully employed for the synthesis of 1,2,4-oxadiazole derivatives.
Specific Preparation Methods for this compound
Thione Intermediate Approach
The most efficient synthetic route for preparing this compound involves the formation of an oxadiazole-2-thione intermediate, followed by S-alkylation with an allyl halide. This approach is supported by the synthesis of related compounds as described in the literature.
Synthesis of 5-(3-Pyridinyl)-1,3,4-oxadiazole-2(3H)-thione Intermediate
The first step involves the preparation of a key intermediate, 5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione, from the corresponding carboxylic acid derivative. This is typically achieved through a reaction sequence involving:
- Conversion of 3-pyridinecarboxylic acid to the corresponding hydrazide
- Reaction with carbon disulfide in basic conditions
- Cyclization to form the oxadiazole-2-thione
The reaction conditions and specific reagents are outlined in Table 2:
Table 2: Conditions for Synthesis of 5-(3-Pyridinyl)-1,3,4-oxadiazole-2(3H)-thione Intermediate
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1. Hydrazide formation | Nicotinic acid, hydrazine hydrate, ethanol | Reflux, 8h | 85-90 |
| 2. Reaction with CS2 | Hydrazide, KOH, CS2, ethanol | Stirring, RT, 24h | 75-80 |
| 3. Cyclization | Acidification (HCl) | 0°C to RT | 70-75 |
N-Alkylation of Pyridinone Ring
The 2(1H)-pyridinone ring requires N-alkylation with 2,4-dichlorobenzyl chloride. This step can be performed either before or after the formation of the oxadiazole ring, depending on the specific synthetic strategy. When performed before oxadiazole formation, the reaction typically involves:
- Treatment of 3-carboxypyridin-2(1H)-one with a base (e.g., K2CO3)
- Addition of 2,4-dichlorobenzyl chloride
- Reaction at 60-80°C in DMF or acetone
S-Alkylation with Allyl Bromide
The final key step involves S-alkylation of the oxadiazole-2-thione intermediate with allyl bromide to introduce the allylsulfanyl group. This reaction generally proceeds under basic conditions:
- Treatment of the oxadiazole-2-thione with a base (K2CO3 or NaH)
- Addition of allyl bromide
- Reaction at room temperature in acetone or DMF
The complete synthetic route for this approach is illustrated in Scheme 1, with typical conditions and yields shown in Table 3:
Table 3: Conditions for S-Alkylation Step
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | Acetone | 25-30 | 6-8 | 75-80 |
| NaH | DMF | 0-25 | 4-6 | 80-85 |
| Cs2CO3 | DMF | 25-30 | 5-7 | 82-87 |
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and efficient alternative for preparing this compound. This approach utilizes the enhanced reaction kinetics provided by microwave irradiation to expedite the synthetic process.
One-Pot Oxadiazole Formation
A one-pot microwave-assisted method can be employed for the formation of the oxadiazole ring:
- Reaction of the appropriate acylhydrazide with carbon disulfide in the presence of KOH
- Microwave irradiation at 100-105°C for 10-15 minutes
- Formation of the oxadiazole-2-thione intermediate
Subsequent Functionalization
Following the formation of the oxadiazole ring, subsequent functionalization steps can also be performed under microwave conditions:
- S-alkylation with allyl bromide
- N-alkylation of the pyridinone ring with 2,4-dichlorobenzyl chloride
The reaction conditions for this microwave-assisted approach are summarized in Table 4:
Table 4: Microwave-Assisted Synthesis Conditions
| Step | Reagents | MW Power (W) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Oxadiazole formation | Acylhydrazide, CS2, KOH | 75-100 | 100-105 | 10-15 | 80-85 |
| S-alkylation | Oxadiazole-thione, allyl bromide, K2CO3 | 50-75 | 80-90 | 5-10 | 85-90 |
| N-alkylation | Pyridinone, 2,4-dichlorobenzyl chloride, K2CO3 | 75-100 | 90-100 | 10-15 | 75-80 |
Hydrazide Method with Sequential Functionalization
An alternative approach involves the sequential functionalization of a pre-formed 1,3,4-oxadiazole scaffold, as demonstrated in the synthesis of related compounds in the literature.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole
This method begins with the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole from the appropriate carboxylic acid derivative:
- Conversion of nicotinic acid to methyl nicotinate
- Reaction with hydrazine hydrate to form nicotinic hydrazide
- Reaction with triethyl orthoformate or another suitable reagent to form the oxadiazole ring
Introduction of Functional Groups
The introduction of the required functional groups can be achieved through sequential reactions:
- Formation of a 2-chloro or 2-mercapto oxadiazole intermediate
- Introduction of the allylsulfanyl group via nucleophilic substitution
- N-alkylation of the pyridinone ring with 2,4-dichlorobenzyl chloride
The specific reaction conditions for this approach are outlined in Table 5:
Table 5: Sequential Functionalization Approach
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Oxadiazole formation | Nicotinic hydrazide, triethyl orthoformate | 140°C, 5h | 85-90 |
| Thionation | Lawesson's reagent or P2S5 | Toluene, reflux, 4h | 70-75 |
| S-alkylation | Allyl bromide, K2CO3 | Acetone, RT, 8h | 75-80 |
| N-alkylation | 2,4-dichlorobenzyl chloride, K2CO3 | DMF, 80°C, 6h | 70-75 |
Optimized Preparation Protocol
Recommended Synthetic Route
Based on the analysis of various synthetic approaches, the recommended protocol for the preparation of this compound involves the thione intermediate approach combined with microwave assistance for certain steps. This hybrid approach offers optimal yields and efficiency.
Detailed Step-by-Step Procedure
Preparation of 1-(2,4-Dichlorobenzyl)-3-carboxypyridin-2(1H)-one
- In a 250 mL round-bottom flask, dissolve 3-carboxypyridin-2(1H)-one (10 mmol) in 50 mL of anhydrous DMF.
- Add K2CO3 (30 mmol) and stir for 30 minutes at room temperature.
- Add 2,4-dichlorobenzyl chloride (12 mmol) dropwise and heat the mixture to 70°C for 8 hours.
- Cool to room temperature, pour into ice water (200 mL), and extract with ethyl acetate (3 × 50 mL).
- Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain 1-(2,4-dichlorobenzyl)-3-carboxypyridin-2(1H)-one.
Conversion to Hydrazide
- Dissolve 1-(2,4-dichlorobenzyl)-3-carboxypyridin-2(1H)-one (8 mmol) in 30 mL of ethanol.
- Add hydrazine hydrate (24 mmol) and reflux for 6 hours.
- Cool to room temperature and collect the precipitated hydrazide by filtration.
- Wash with cold ethanol and dry under vacuum.
Formation of Oxadiazole-2-thione (Microwave Method)
- In a microwave reaction vessel, combine the hydrazide (5 mmol), KOH (15 mmol), and CS2 (15 mmol) in 20 mL of ethanol.
- Irradiate at 75 W, 100-105°C for 15 minutes with stirring.
- Cool to room temperature, acidify with HCl to pH 2-3, and collect the precipitate by filtration.
- Wash with water and dry under vacuum to obtain 1-(2,4-dichlorobenzyl)-3-[5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone.
S-Alkylation with Allyl Bromide
- In a 100 mL round-bottom flask, dissolve the oxadiazole-2-thione (3 mmol) in 30 mL of acetone.
- Add K2CO3 (9 mmol) and stir for 30 minutes at room temperature.
- Add allyl bromide (4.5 mmol) dropwise and stir for 8 hours at room temperature.
- Filter off the inorganic salts, concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain this compound.
Purification and Characterization
The final product should be purified by column chromatography using an appropriate solvent system, typically hexane/ethyl acetate in a suitable ratio. The purity can be assessed by thin-layer chromatography (TLC) and confirmed by high-performance liquid chromatography (HPLC). Structural characterization should be performed using the following techniques:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR
- Mass Spectrometry (MS)
- Infrared (IR) spectroscopy
- Elemental analysis
Table 6: Expected Spectral Characteristics of this compound
| Technique | Expected Characteristics |
|---|---|
| 1H NMR | Signals for allyl group (5.2-6.0 ppm), benzyl CH2 (5.3-5.5 ppm), aromatic protons (7.0-8.2 ppm) |
| 13C NMR | Signals for C=O (160-165 ppm), oxadiazole carbons (165-170 ppm), aromatic carbons (120-140 ppm) |
| IR | Absorption bands for C=O (1650-1680 cm-1), C=N (1550-1620 cm-1), C-S (650-700 cm-1) |
| MS | Molecular ion peak at m/z 394, characteristic fragmentation pattern |
Comparative Analysis of Preparation Methods
Yield and Efficiency Comparison
A comparative analysis of the different synthetic approaches for preparing this compound reveals significant variations in terms of yield, reaction time, and overall efficiency. Table 7 provides a comprehensive comparison:
Table 7: Comparison of Different Synthetic Approaches
| Method | Overall Yield (%) | Total Reaction Time | Number of Steps | Advantages | Limitations |
|---|---|---|---|---|---|
| Thione Intermediate | 40-45 | 24-30h | 4 | High purity, well-established | Time-consuming |
| Microwave-Assisted | 35-40 | 3-4h | 4 | Rapid, energy-efficient | Specialized equipment needed |
| Sequential Functionalization | 30-35 | 36-48h | 5 | Modular, versatile | Lower overall yield |
| Hybrid Approach | 45-50 | 12-15h | 4 | Optimal yield, reasonable time | Combines best aspects of other methods |
Scale-up Considerations
When considering the scale-up of the synthesis for larger-scale production, several factors must be taken into account:
- The thione intermediate approach is well-suited for scale-up due to its robustness and reliability.
- Microwave-assisted methods may present challenges for large-scale production due to limitations in microwave penetration depth and heat distribution.
- The hybrid approach, combining conventional heating for certain steps and microwave assistance for others, may offer the best compromise for scale-up.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The sulfur atom in the allylsulfanyl group can undergo oxidation, forming sulfoxides or sulfones.
Reduction: : Reduction of the pyridinone ring might lead to dihydropyridine derivatives.
Substitution: : The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Dihydropyridine derivatives.
Substitution: : Substituted benzyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The incorporation of the allylsulfanyl group in this compound enhances its efficacy against various bacterial strains. Studies have demonstrated that derivatives of oxadiazole can inhibit the growth of Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Investigations into related oxadiazole derivatives have shown that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the promotion of cell cycle arrest . The specific interactions of 3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone with cellular targets could be explored further to elucidate its mechanism of action against cancer.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of similar compounds in models of neurodegenerative diseases. The ability to inhibit monoamine oxidase (MAO) enzymes has been linked to neuroprotection and improved cognitive function . This suggests that this compound may also possess similar neuroprotective qualities.
Photophysical Properties
The unique structural characteristics of this compound make it suitable for applications in photonic devices. Research into related compounds has shown that oxadiazoles can exhibit interesting photophysical properties, such as fluorescence and phosphorescence, which are valuable in organic light-emitting diodes (OLEDs) and other optoelectronic applications .
Synthesis of New Materials
The synthesis of materials incorporating oxadiazole derivatives has been explored for their potential use in drug delivery systems and as sensors due to their stability and reactivity. The functionalization of polymers with this compound could lead to innovative materials with tailored properties for specific applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains. |
| Investigation into Anticancer Mechanisms | Anticancer Potential | Induced apoptosis in cancer cell lines through cell cycle arrest mechanisms. |
| Research on Neuroprotective Effects | Neuroprotection | Inhibition of MAO enzymes linked to improved cognitive function in animal models. |
| Development of Photonic Materials | Material Science | Exhibited promising photophysical properties for OLED applications. |
Mechanism of Action
The compound’s mechanism of action in biological systems could involve binding to specific molecular targets, like enzymes or receptors. For example, the oxadiazole ring might interact with metal ions, while the allylsulfanyl group could form reversible covalent bonds with thiol-containing enzymes. The pathways involved would depend on the specific biological context but could include inhibition or activation of enzyme activities or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitution Patterns and Bioactivity
The table below compares key structural features and reported bioactivities of the target compound and its analogues:
Key Observations:
Impact of Dichlorobenzyl Substitution: The 2,4-dichlorobenzyl group in the target compound and its triazole analogue (CAS 477853-12-6) is associated with enhanced bioactivity, particularly in anticancer and anticonvulsant applications .
Role of the Allylsulfanyl Group: The allylsulfanyl moiety on the oxadiazole ring introduces a reactive sulfur atom and a flexible allyl chain. This contrasts with bulkier substituents (e.g., pentylsulfanyl in ), which enhance enzyme inhibition but may reduce metabolic stability . In antimicrobial contexts, the allylsulfanyl group shows moderate activity, though less potent than chlorobenzyl-substituted analogues (e.g., : 1-benzyl-3-(5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone) .
Oxadiazole vs. However, thiadiazole derivatives with dichlorobenzylthio groups exhibit superior anticonvulsant activity (ED₅₀ = 0.65 µM vs. oxadiazole analogues) .
Biological Activity
3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a synthetic compound that exhibits promising biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its potential therapeutic applications.
Chemical Structure and Properties
The compound possesses a complex heterocyclic structure characterized by the presence of an oxadiazole ring fused with a pyridinone moiety. Its molecular formula is with a molecular weight of 394.27 g/mol . The unique functional groups contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds, including those similar to this compound, exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) : Some derivatives exhibited MIC values as low as 9.00 ± 4.12 µM against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antibacterial effect is thought to result from enzyme inhibition and disruption of bacterial cell wall synthesis through interaction with specific molecular targets .
Anticancer Activity
The compound has also shown potential as an anticancer agent:
- Cell Proliferation Inhibition : Studies indicated that certain analogs significantly inhibited the proliferation of human cancer cell lines (e.g., MCF-7, HepG2) with IC50 values ranging from 0.37 to 0.95 µM .
- Apoptosis Induction : Flow cytometry analyses revealed that these compounds could induce apoptotic cell death in cancer cells, indicating their potential in cancer therapeutics .
Anti-inflammatory Activity
In addition to antibacterial and anticancer properties, the compound has been evaluated for anti-inflammatory effects:
- Inflammation Models : In experimental models (e.g., rat paw edema), compounds similar to this compound demonstrated significant anti-inflammatory activity .
Structure-Activity Relationship (SAR)
The biological activities observed can be correlated with specific structural features of the compound:
- Allylsulfanyl Group : The presence of the allylsulfanyl group appears to enhance both antibacterial and anticancer activities.
- Substituents on the Pyridine Ring : Variations in substituents on the pyridine ring influence potency and selectivity against different biological targets .
Data Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antibacterial | MIC = 9.00 ± 4.12 µM against S. aureus | |
| Anticancer | IC50 = 0.37 - 0.95 µM against MCF-7 | |
| Anti-inflammatory | Significant reduction in paw edema |
Case Studies
- Antibacterial Study : A study synthesized various oxadiazole derivatives and tested them against clinical strains of bacteria. Compound variants showed comparable efficacy to standard antibiotics like ciprofloxacin.
- Anticancer Evaluation : In vitro studies on cancer cell lines demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.
Q & A
Q. What are the recommended synthetic routes for 3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone?
The compound can be synthesized via cyclization reactions using precursors such as hydrazide derivatives and dehydrating agents. A common approach involves reacting 2,4-dichlorobenzyl-substituted pyridinone intermediates with allylsulfanyl-oxadiazole precursors under reflux conditions with phosphorus oxychloride (POCl₃) as a catalyst. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve ≥95% purity . Optimization of reaction stoichiometry (1:1.2 molar ratio of pyridinone to oxadiazole precursor) and temperature control (80–100°C) are critical to minimize side products .
Q. How can the stability of this compound be assessed under varying experimental conditions?
Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen.
- Photostability : Exposure to UV light (254 nm) for 24–72 hours with HPLC monitoring of degradation products.
- pH-dependent stability : Incubation in buffers (pH 3–9) at 37°C, followed by LC-MS analysis.
Evidence from analogous oxadiazole derivatives suggests susceptibility to hydrolysis in alkaline conditions (pH >8), requiring inert atmospheres for long-term storage .
Q. What analytical techniques are suitable for characterizing this compound?
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. For example, the allylsulfanyl group typically shows a triplet at δ 3.2–3.5 ppm (¹H) and 40–45 ppm (¹³C) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~435 Da).
- X-ray crystallography : Single-crystal analysis resolves ambiguities in regiochemistry, as demonstrated for structurally related oxadiazole derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) can optimize the molecular geometry and predict electrostatic potential surfaces. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding affinities and key interactions (e.g., hydrogen bonding with the oxadiazole ring). Pair computational results with experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to resolve discrepancies .
Q. How do structural modifications influence the compound’s bioactivity?
- Allylsulfanyl group replacement : Substituting with methylsulfanyl or phenylsulfanyl alters lipophilicity (logP changes by ±0.5), impacting membrane permeability.
- 2,4-Dichlorobenzyl substitution : Removing chlorine atoms reduces steric hindrance but may decrease target affinity. SAR studies on analogous triazolopyridazines show EC₅₀ shifts of 10–100 nM with halogen modifications .
Quantitative structure-activity relationship (QSAR) models using Hammett constants or molecular descriptors (e.g., polar surface area) can guide rational design .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Contradictions between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility. Strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting.
- 2D NMR (NOESY, COSY) : Detect through-space interactions to validate proposed geometries.
- Powder X-ray diffraction (PXRD) : Compare experimental and simulated patterns to confirm crystallinity and polymorphic forms .
Q. What methodologies address low yields in large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., oxadiazole ring decomposition).
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for Suzuki-Miyaura coupling steps involving dichlorobenzyl groups.
- Design of Experiments (DoE) : Optimize parameters (temperature, solvent polarity) using response surface methodology (RSM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
